Cas no 56943-00-1 ((1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine)
56943-00-1 structure
Product Name:(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
CAS-nummer:56943-00-1
MF:C6H13N5
MW:155.200919866562
CID:1600709
PubChem ID:191430
Update Time:2025-04-21
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- (1S,2S)-2-methyl-1-(2H-tetrazol-5-yl)butan-1-amine
- 1H-Tetrazole-5-methanamine, alpha-(1-methylpropyl)-, (S-(R*,R*))-
- (1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
- DTXSID10205483
- 56943-00-1
- Isoleucine tetrazole
-
- Inchi: 1S/C6H13N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11)/t4-,5-/m0/s1
- InChI-sleutel: MBPGSKUSSWDBFL-WHFBIAKZSA-N
- LACHT: N[C@H](C1N=NNN=1)[C@@H](C)CC
Berekende eigenschappen
- Exacte massa: 155.11729
- Monoisotopische massa: 155.117
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 3
- Complexiteit: 118
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.1
- Topologisch pooloppervlak: 80.5Ų
Experimentele eigenschappen
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 469.2±30.0 °C at 760 mmHg
- Vlampunt: 207.1±24.6 °C
- Brekindex: 1.535
- PSA: 80.48
- Dampfdruk: 0.0±1.2 mmHg at 25°C
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | M337335-5mg |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
56943-00-1 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337335-10mg |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
56943-00-1 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M337335-50mg |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
56943-00-1 | 50mg |
$ 295.00 | 2022-06-03 |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Gerelateerde literatuur
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
56943-00-1 ((1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie